molecular formula C17H19NO4 B2397888 2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate CAS No. 2361717-71-5

2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate

Cat. No.: B2397888
CAS No.: 2361717-71-5
M. Wt: 301.342
InChI Key: FBTJATACDBIALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanone ring, an ethyl linker, and a benzoate group with a prop-2-enoylamino substituent, making it a unique molecule for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate typically involves multiple steps. One common method starts with diethyl adipate as a raw material. The process includes condensation, substitution, hydrolysis decarboxylation, and esterification reactions . The reaction conditions are optimized to shorten reaction time, reduce the use of solvents like toluene and anhydrous ethanol, and increase yield while maintaining mild conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize costs. The use of catalysts such as zirconium dioxide and lithium chloride in the cyclization and esterification steps, respectively, helps achieve high economic benefits .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming new functional groups.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

2-(2-oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-16(20)18-14-8-6-13(7-9-14)17(21)22-11-10-12-4-3-5-15(12)19/h2,6-9,12H,1,3-5,10-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTJATACDBIALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)OCCC2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.